9-methyl-9H-carbazole-3-sulfonyl chloride
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Overview
Description
9-methyl-9H-carbazole-3-sulfonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C13H10ClNO2S and a molecular weight of 279.74 .
Synthesis Analysis
The synthesis of carbazole derivatives, including 9-methyl-9H-carbazole-3-sulfonyl chloride, often involves palladium-catalyzed reactions . These reactions can include intermolecular amination and intramolecular direct arylation . Other methods involve the use of copper-catalyzed C-N coupling reactions .Molecular Structure Analysis
The molecular structure of 9-methyl-9H-carbazole-3-sulfonyl chloride consists of a carbazole ring with a sulfonyl chloride group attached at the 3-position and a methyl group at the 9-position .Chemical Reactions Analysis
Carbazole compounds, including 9-methyl-9H-carbazole-3-sulfonyl chloride, are known to undergo various chemical reactions. These can include palladium-catalyzed C-H bond amination reactions . These reactions can produce carbazole products in good to excellent yields .Physical And Chemical Properties Analysis
9-methyl-9H-carbazole-3-sulfonyl chloride has a molecular weight of 279.74 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Proteomics Research
“9-methyl-9H-carbazole-3-sulfonyl chloride” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the investigation of post-translational modifications.
Synthesis of Polycarbazole Derivatives
This compound could potentially be used in the synthesis of polycarbazole and its derivatives . Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers. They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Optoelectronic Applications
Polycarbazole and its derivatives, which could potentially be synthesized using “9-methyl-9H-carbazole-3-sulfonyl chloride”, have a wide range of optoelectronic applications . These materials have been used in white organic LEDs, insulation technologies, electrophotography, and dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
Electrochemical Applications
Polycarbazole and its derivatives also have electrochemical applications . They have been used in fibre-reinforced composites, in the detection of biomolecules such as dopamines, and in proton exchange membrane capacitors, energy cells as an electrochemical electrode .
Safety and Hazards
properties
IUPAC Name |
9-methylcarbazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGWTFEJQFFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-9H-carbazole-3-sulfonyl chloride |
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